![molecular formula C11H17N3O3S B2513584 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034399-79-4](/img/structure/B2513584.png)
4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as EPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
Antimicrobial Activity
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have demonstrated antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents. These compounds were synthesized using starting materials that share structural similarities with 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine (Ammar et al., 2004).
Synthesis of Novel Compounds
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been explored, where precursor compounds akin to 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine were reacted with various active methylene compounds. These efforts led to the creation of pyran, pyridine, and pyridazine derivatives with notable antibacterial activities (Azab et al., 2013).
Biological Activities and Interactions
- Piperazinyl-glutamate-pyrimidines, including structures related to 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine, have been identified as potent P2Y12 antagonists, indicating their potential in inhibiting platelet aggregation. This highlights their significance in cardiovascular disease management and therapy (Parlow et al., 2009).
Crystal Engineering and Material Science
- In the realm of crystal engineering, compounds structurally related to 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine have been used to prepare organic co-crystals and salts, showcasing diverse hydrogen-bond motifs. This demonstrates their utility in designing new materials with tailored properties (Elacqua et al., 2013).
Synthesis Techniques and Chemical Properties
- The microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine rings has been reported, underscoring the significance of sulfonyl and piperidine motifs in medicinal chemistry. This research emphasizes the role of these compounds in antioxidant and anticholinesterase activities, which could be pivotal in treating various diseases (Karaman et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
4-(1-ethylsulfonylpiperidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-18(15,16)14-7-3-4-10(8-14)17-11-5-6-12-9-13-11/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYOJYKSJSMRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine |
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